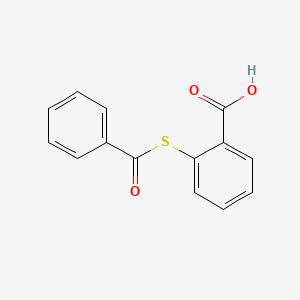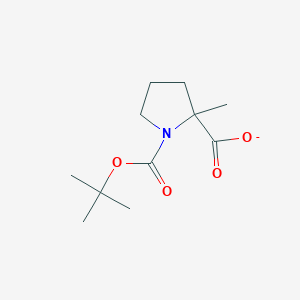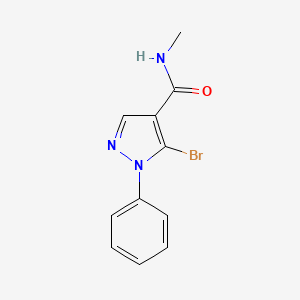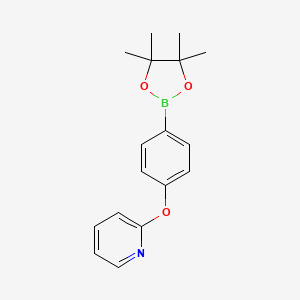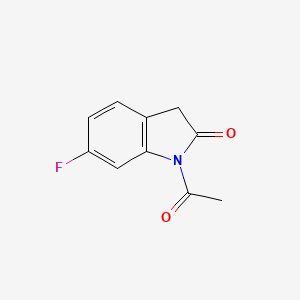
1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is a derivative of 2H-Indol-2-one, also known as 1,3-dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline . It’s a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-indol-2-ones derivatives involves a wide variety of biodynamic activities such as antituberculer, anti HIV, fungicidal, antibacterial, anticonvulsant . The synthesis of these derivatives is often achieved using one pot multicomponent-Biginelli reaction via CaCl (2) catalyst .Molecular Structure Analysis
The molecular structure of 1,3-dihydro-2H-indol-2-one consists of a C8H7NO formula with a molecular weight of 133.1473 . It’s also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Mecanismo De Acción
While the specific mechanism of action for “1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used to treat various conditions. For instance, BMS 204352, a compound with a similar structure, is used to treat ischemic stroke and acts as an activator of KNCQ4 and KCNQ5 .
Safety and Hazards
Propiedades
Número CAS |
651747-71-6 |
|---|---|
Nombre del producto |
1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one |
Fórmula molecular |
C10H8FNO2 |
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
1-acetyl-6-fluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-6(13)12-9-5-8(11)3-2-7(9)4-10(12)14/h2-3,5H,4H2,1H3 |
Clave InChI |
DVFHFXFORJYWPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

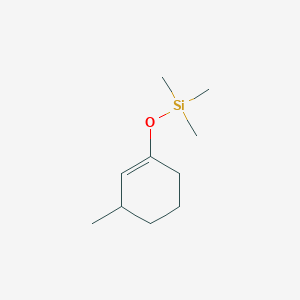
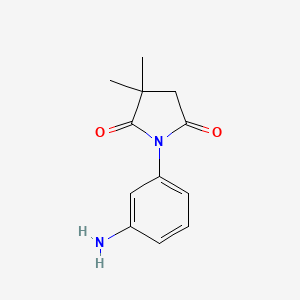

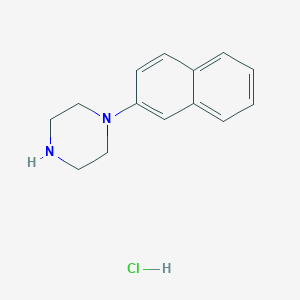
![3,3-diethyl-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8725110.png)

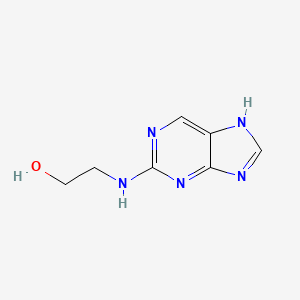
![9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8725125.png)
![2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8725136.png)
![2-{[2-(Methylsulfanyl)-3-pyridinyl]oxy}ethanol](/img/structure/B8725140.png)
